molecular formula C31H41N15O25P4 B15142392 m7GpppGpG

m7GpppGpG

Cat. No.: B15142392
M. Wt: 1147.6 g/mol
InChI Key: HKWBHWHNZUMMTL-QHADGNPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m7GpppGpG typically involves the use of RNA polymerases such as T7 RNA polymerase or SP6 RNA polymerase. These enzymes are primed with 7-methylguanosine triphosphate (m7GTP) and guanosine triphosphate (GTP) to produce the capped RNA. The reaction conditions often include a suitable buffer, magnesium ions, and a template DNA containing the desired sequence .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale in vitro transcription reactions. These reactions are optimized for high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The capped RNA is then dried and stored as a sodium salt for further use .

Types of Reactions:

    Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphate groups, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions:

    Enzymatic Reactions: Enzymes such as RNA polymerases and exonucleases are commonly used in reactions involving this compound. .

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of m7GpppGpG involves its role as a cap structure at the 5’ end of eukaryotic mRNA. This cap structure is essential for the initiation of translation, as it recruits various proteins required for the formation of the translation initiation complex. The cap also protects mRNA from degradation by 5’-exonucleases and facilitates the export of mRNA from the nucleus to the cytoplasm .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: m7GpppGpG is unique due to its specific interaction with guanosine and its role in stabilizing mRNA and facilitating efficient translation. Its ability to prevent premature degradation by 5’-exonucleases and recruit essential proteins for RNA processing makes it a valuable tool in scientific research and biotechnological applications .

Properties

Molecular Formula

C31H41N15O25P4

Molecular Weight

1147.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1

InChI Key

HKWBHWHNZUMMTL-QHADGNPYSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Origin of Product

United States

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